3-(1,3-Benzothiazol-2-yl)propan-1-amine
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Description
The compound of interest, 3-(1,3-Benzothiazol-2-yl)propan-1-amine, is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine is performed by condensation of 2-aminobenzothiazole with 3-acetyl-2,5-dimethylthiophene in ethanol . Another example is the preparation of 3-(benzothiazol-2-yl)-3-oxopropanenitrile, which can be synthesized by reacting ethyl 2-benzothiazolecarboxylate with acetonitrile or by treating 2-bromoacetylbenzothiazole with potassium cyanide .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be complex and diverse. The crystal structure of one such derivative, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, shows that the benzothiazol and imidazol rings are planar with a small dihedral angle between them, and the piperidin ring adopts a chair conformation .
Chemical Reactions Analysis
Benzothiazole derivatives can participate in various chemical reactions. For example, 3-(benzothiazol-2-yl)-3-oxopropanenitrile can react with heterocyclic diazonium salts to form hydrazones, which can undergo intramolecular cyclization to yield different heterocyclic compounds . Additionally, the reaction of 3-(benzothiazol-2-yl)-3-oxopropanenitrile with diazotized aromatic amines can produce arylhydrazones, which can further react to form pyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be characterized using various analytical techniques. For instance, the structure of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . The complexes formed with benzothiazol-2-yl-(4-chloro-benzylidene)-amine and metal ions like Co(II), Ni(II), Cu(II), and Zn(II) were characterized using spectroscopic methods, magnetic susceptibility, and conductivity measurements, suggesting an octahedral structure for these complexes .
Scientific Research Applications
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Antibacterial Agents
- Field : Medicinal Chemistry
- Application : Benzothiazole derivatives, such as 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3H)-ones, have been synthesized as potential antibacterial agents .
- Methods : A number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3] oxazin-4-one were synthesized as the precursor substrates .
- Results : The antimicrobial assay data show that the synthesized compounds manifest profound antimicrobial activity .
-
Anti-tubercular Compounds
- Field : Medicinal Chemistry
- Application : Benzothiazole based anti-tubercular compounds have been synthesized and their in vitro and in vivo activity studied .
- Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
- Results : The newly synthesized molecules showed better inhibition potency against M. tuberculosis compared to standard reference drugs .
-
Inhibition of Ubiquitin Ligase
-
Adenosine A2A Receptor Modulators
- Field : Neuropharmacology
- Application : Certain benzothiazole derivatives have been identified as modulators of the adenosine A2A receptor .
- Methods & Results : Specific methods and results are not provided in the source, but this application could be significant in the development of treatments for neurological disorders .
-
Antileishmanial Activity
- Anti-Tubercular Compounds
- Field : Medicinal Chemistry
- Application : Benzothiazole based anti-tubercular compounds have been synthesized and their in vitro and in vivo activity studied .
- Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
- Results : The newly synthesized molecules showed better inhibition potency against M. tuberculosis compared to standard reference drugs .
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRGJNBEQJJKMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429313 |
Source
|
Record name | 3-(1,3-Benzothiazol-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzothiazol-2-yl)propan-1-amine | |
CAS RN |
51124-73-3 |
Source
|
Record name | 3-(1,3-Benzothiazol-2-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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